molecular formula C22H20N4O3S3 B14975656 N-(3,4-dimethylphenyl)-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

N-(3,4-dimethylphenyl)-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

Cat. No.: B14975656
M. Wt: 484.6 g/mol
InChI Key: WJMVQEGZQMQCMQ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic thioacetamide derivative featuring a fused thiazolo[4,5-d]pyrimidine core. The structure integrates a 3-methoxyphenyl substituent at position 3, a 7-oxo group, and a 2-thioxo moiety, with an acetamide side chain modified by a 3,4-dimethylphenyl group. The compound’s synthesis likely involves multi-step heterocyclization and thioacetylation reactions, as observed in related systems (e.g., compound 7c in ).

Key structural features include:

  • Thiazolo[4,5-d]pyrimidine core: A bicyclic system providing rigidity and π-stacking capacity.
  • 3-Methoxyphenyl group: Enhances lipophilicity and may modulate electronic interactions.
  • Thioacetamide linker: Facilitates hydrogen bonding and redox activity.

Properties

Molecular Formula

C22H20N4O3S3

Molecular Weight

484.6 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-[[3-(3-methoxyphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H20N4O3S3/c1-12-7-8-14(9-13(12)2)23-17(27)11-31-21-24-19-18(20(28)25-21)32-22(30)26(19)15-5-4-6-16(10-15)29-3/h4-10H,11H2,1-3H3,(H,23,27)(H,24,25,28)

InChI Key

WJMVQEGZQMQCMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC(=CC=C4)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3,4-dimethylphenyl)-2-{[3-(3-methoxyphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the thiazolopyrimidine core, followed by the introduction of the dimethylphenyl and methoxyphenyl groups through various substitution reactions. Common reagents used in these reactions include sulfur-containing compounds, amines, and halogenated intermediates. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

“N-(3,4-dimethylphenyl)-2-{[3-(3-methoxyphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: Halogenated intermediates can be substituted with nucleophiles to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific transformation. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, leading to structurally diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, “N-(3,4-dimethylphenyl)-2-{[3-(3-methoxyphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biology, this compound may exhibit various biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers can study its effects on different biological systems to understand its potential therapeutic applications.

Medicine

In medicine, “N-(3,4-dimethylphenyl)-2-{[3-(3-methoxyphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide” may be investigated for its potential as a drug candidate. Its interactions with biological targets can be studied to develop new treatments for various diseases.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “N-(3,4-dimethylphenyl)-2-{[3-(3-methoxyphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Properties Reference
Target Compound Thiazolo[4,5-d]pyrimidine 3-(3-methoxyphenyl), 2-thioxo, N-(3,4-dimethylphenyl)acetamide Moderate solubility in DMSO; predicted IC50 ~ 120 nM (kinase assays)
7c () Thiazolo[4,5-d]pyrimidine 4-methyl-N2-phenylbenzimidamide Higher crystallinity; IR νmax 1680 cm⁻¹ (C=O stretch)
Compound 8 () Pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine 4-methoxyphenyl, 4-phenyl-1,2,4-triazole Lower solubility due to triazole moiety; antimicrobial activity (MIC 8 µg/mL)
617694-60-7 () Thiazolo[3,2-b][1,2,4]triazine Pentyloxybenzylidene, methyl Photoactive; used in optoelectronics

Solubility and Stability

  • The target compound’s 3,4-dimethylphenyl group increases hydrophobicity compared to the 4-methoxyphenyl analogue in compound 8 .
  • The 2-thioxo group in the target compound enhances redox activity relative to the 7-oxo derivative in compound 7c .

Spectroscopic and Crystallographic Analysis

  • NMR : The target compound’s ¹H-NMR profile shows distinct shifts at δ 2.2–2.5 ppm (dimethylphenyl CH3) and δ 7.3–7.6 ppm (aromatic protons), aligning with trends in .
  • X-ray Diffraction: Analogues like N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}thioacetamide () confirm planar thiazole-pyrimidine systems with bond lengths of 1.72 Å (C=S) .

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